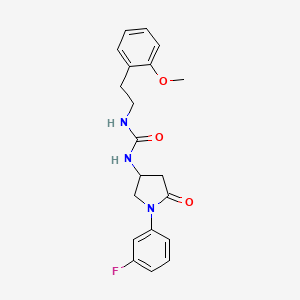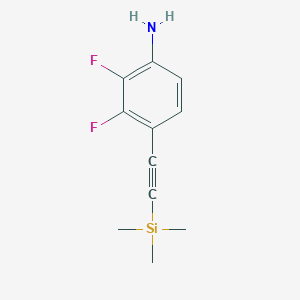![molecular formula C12H11ClF3N3O2 B2708712 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-[(E)-1-methyl-2-oxopropylidene]acetohydrazide CAS No. 400084-53-9](/img/structure/B2708712.png)
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-[(E)-1-methyl-2-oxopropylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine derivatives are often used in the production of dyes, solvents, medicines, and food flavorings .
Molecular Structure Analysis
The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also has a trifluoromethyl group (-CF3) and a chloro group (-Cl) attached to the pyridine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For instance, the presence of the trifluoromethyl group could influence the compound’s reactivity, boiling point, and polarity .Scientific Research Applications
Synthesis and Molecular Design
- Palladium-Catalyzed Chemoselective Monoarylation : An efficient method for synthesizing [1,2,4]triazolo[4,3-a]pyridines, demonstrating the utility of the compound in facilitating chemoselective reactions, which are crucial for creating diverse molecular architectures with potential applications in drug design and material science (Reichelt et al., 2010).
Supramolecular Architectures
- Hydrogen Bonding in Supramolecular Architectures : A study on pyridine-based hydrazone derivatives highlighted the persistent prevalence of supramolecular architectures due to hydrogen bonding, indicating the compound’s potential in designing novel materials with specific mechanical and electronic properties (Khalid et al., 2021).
Biological Activity
- Antimicrobial and Anticancer Evaluation : Novel imines and thiazolidinones derived from the compound showed promising antibacterial and antifungal activities, underscoring its importance in the development of new therapeutic agents (Fuloria et al., 2009).
- Antidepressant and Nootropic Agents : Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, related to the compound, were synthesized and evaluated for their potential antidepressant and nootropic activities, suggesting its role in CNS drug development (Thomas et al., 2016).
Chemical Synthesis
- Synthesis of Cytotoxic Heterocyclic Compounds : Utilization in synthesizing new heterocyclic compounds with demonstrated cytotoxic activities against various cancer cell lines, indicating its potential as a precursor in anticancer drug synthesis (Shaker & Marzouk, 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(E)-3-oxobutan-2-ylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF3N3O2/c1-6(7(2)20)18-19-11(21)4-10-9(13)3-8(5-17-10)12(14,15)16/h3,5H,4H2,1-2H3,(H,19,21)/b18-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYSLARTQNUFHN-NGYBGAFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CC1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=C(C=C(C=N1)C(F)(F)F)Cl)/C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-2-oxo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2708629.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2708630.png)
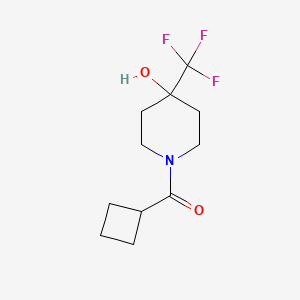
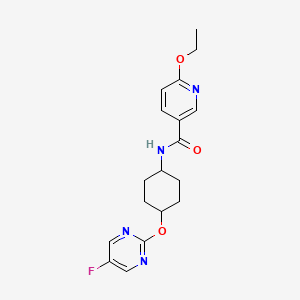
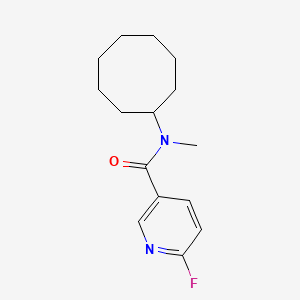
![3-[2-(2-Ethylpiperidino)-2-oxoethyl]-1,3-thiazolane-2,4-dione](/img/structure/B2708636.png)
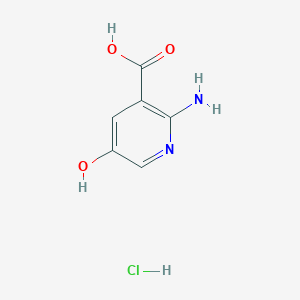
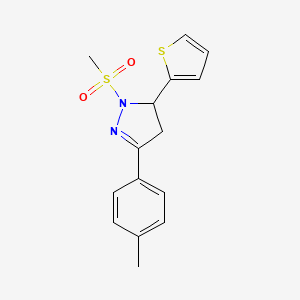
![7-methyl-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2708642.png)

